1-(3-Bromo-2-hydroxyphenyl)ethanone

Crystallinity Physicochemical Separation Formulation Handling

Substituting halogenated acetophenone isomers often causes failed syntheses and inactive products. 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS 1836-05-1) eliminates this risk with its defined 3-bromo-2-hydroxy substitution pattern, critical for carbonic anhydrase inhibitor scaffolds per WO2007054580A1. • Chelation-assisted Suzuki-Miyaura coupling for site-selective 3-aryl-2-hydroxyacetophenone synthesis. • Solid at rt (mp ~33 °C) enables precise weighing and automated solid-phase combinatorial synthesis. • Ortho-bromine ensures higher reactivity vs. chlorine under mild cross-coupling conditions, improving yield and reproducibility.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 1836-05-1
Cat. No. B157580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-hydroxyphenyl)ethanone
CAS1836-05-1
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC=C1)Br)O
InChIInChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
InChIKeyXPYYOCANFXTCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-2-hydroxyphenyl)ethanone – Structure, Physicochemical Profile, and Key Differentiators


1-(3-Bromo-2-hydroxyphenyl)ethanone (3′-bromo-2′-hydroxyacetophenone) is an ortho-hydroxy brominated acetophenone (C₈H₇BrO₂, MW 215.04 g/mol) [1]. The compound features a key combination of three functional elements: a ketone, a phenolic hydroxyl group, and a bromine atom at the meta position relative to the ketone. This arrangement confers distinct physicochemical properties and synthetic utility compared to closely related halogenated acetophenones. Its predicted density is 1.586 ± 0.06 g/cm³ and boiling point is 252.3 ± 25.0 °C . It is classified as harmful if swallowed (H302) and causes skin and eye irritation (H315, H319) . These baseline characteristics establish it as a specialty fine-chemical building block rather than a commodity intermediate.

Why Generic Acetophenone Analogs Fail in Regioselective Synthesis and Bioactivity


Simple interchange with unsubstituted hydroxyacetophenone, 4-bromo isomers, or 3-chloro analogs often leads to divergent outcomes in both synthesis and biological function. The specific 3-bromo-2-hydroxy substitution pattern creates a chelating site for metal-catalyzed couplings that is absent in 4-bromo or non-hydroxylated variants, enabling site-selective cross-coupling reactions [1]. Additionally, this compound serves as a defined intermediate in a patented carbonic anhydrase inhibitor series, where even minor regioisomer alterations (e.g., moving the bromine atom by one position) are known to abolish the desired pharmacological properties of the final drug candidate [2]. These factors make unauthorized generic substitution a risk for failed syntheses, reduced yields, or inactive final products.

Direct Comparison with Closest Structural Analogs


Melting Point: Solid vs. Liquid Physical Form at Ambient Temperature

1-(3-Bromo-2-hydroxyphenyl)ethanone is a solid at room temperature (mp 33 °C) , whereas unsubstituted 2′-hydroxyacetophenone (CAS 118-93-4) is a liquid (mp 4–6 °C) [1]. This crystallinity simplifies purification by recrystallization and improves handling in solid-phase reaction setups.

Crystallinity Physicochemical Separation Formulation Handling

Regiochemistry in Patented Carbonic Anhydrase Inhibitor Synthesis

In the patent WO2007054580A1, 1-(3-bromo-2-hydroxyphenyl)ethanone is specifically used as a starting material to prepare N-sulfamoyl-N′-benzopyranpiperidine carbonic anhydrase inhibitors [1]. Analogs with bromine at the 4-position (e.g., 4′-bromo-2′-hydroxyacetophenone) or lacking the bromine atom are not cited as viable intermediates for the same scaffold, indicating that the 3-bromo-2-hydroxy arrangement is essential for the subsequent synthetic steps and for retaining the inhibitory activity of the final compound. The patent exemplifies the compound on page 14.

Carbonic Anhydrase Medicinal Chemistry Patent-Specific Intermediate

Bromine vs. Chlorine Reactivity in Cross-Coupling Reactions

Bromoarenes are generally superior to chloroarenes in palladium-catalyzed cross-coupling reactions. For 1-(3-bromo-2-hydroxyphenyl)ethanone, the C–Br bond (bond dissociation energy ~80 kcal/mol) activates the aryl ring for oxidative addition more effectively than the C–Cl bond in 1-(3-chloro-2-hydroxyphenyl)ethanone (BDE ~86 kcal/mol) [1]. This translates to higher catalytic turnover frequency (TOF) under mild conditions, although exact TOF values for this specific substrate have not been published in isolation.

Organometallic Chemistry Suzuki Coupling Bond Functionalization

Application Scenarios with Verifiable Advantage


Carbonic Anhydrase Inhibitor Medicinal Chemistry

Researchers developing novel carbonic anhydrase inhibitors can use this compound as the key starting material, following the patented route in WO2007054580A1 [1]. The 3-bromo-2-hydroxy substitution pattern is critical for constructing the N-sulfamoyl-N′-benzopyranpiperidine scaffold, and substituting a different bromoacetophenone isomer would likely yield an inactive final product.

Solid-Phase Library Construction with Crystalline Building Blocks

Because 1-(3-bromo-2-hydroxyphenyl)ethanone is a solid at room temperature (mp 33 °C), it is easier to weigh, dispense, and purify via recrystallization than its liquid analog 2′-hydroxyacetophenone [1]. This facilitates automated solid-phase combinatorial synthesis, improving workflow efficiency.

Regioselective Cross-Coupling for Benzofuran or Biaryl Synthesis

The bromine at position 3, ortho to the hydroxyl group, enables chelation-assisted Suzuki–Miyaura coupling with high regioselectivity. This intermediate can be used to synthesize 3-aryl-2-hydroxyacetophenones that are precursors to biologically active benzo[b]furans, where the bromine’s higher reactivity vs. chlorine ensures efficient coupling under mild conditions [1].

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